![molecular formula C14H13Cl3S B14499816 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene CAS No. 62897-18-1](/img/structure/B14499816.png)
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a tert-butyl group and a trichlorobut-3-en-1-yn-1-yl sulfanyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene typically involves multiple steps, starting from commercially available materials. The synthetic route may include the following steps:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with a tert-butyl group.
Introduction of the Sulfanyl Group:
Addition of the Trichlorobut-3-en-1-yn-1-yl Group: The final step involves the addition of the trichlorobut-3-en-1-yn-1-yl group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Analyse Des Réactions Chimiques
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-tert-Butyl-4-chlorobenzene: This compound has a similar benzene ring with a tert-butyl group but lacks the sulfanyl and trichlorobut-3-en-1-yn-1-yl groups.
1-Bromo-4-tert-butylbenzene: Similar to the previous compound, it has a bromine atom instead of the sulfanyl and trichlorobut-3-en-1-yn-1-yl groups.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a piperazine ring attached to the benzene ring, making it structurally different but still containing the tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62897-18-1 |
|---|---|
Formule moléculaire |
C14H13Cl3S |
Poids moléculaire |
319.7 g/mol |
Nom IUPAC |
1-tert-butyl-4-(3,4,4-trichlorobut-3-en-1-ynylsulfanyl)benzene |
InChI |
InChI=1S/C14H13Cl3S/c1-14(2,3)10-4-6-11(7-5-10)18-9-8-12(15)13(16)17/h4-7H,1-3H3 |
Clé InChI |
LXEWUIIERQKBIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC#CC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


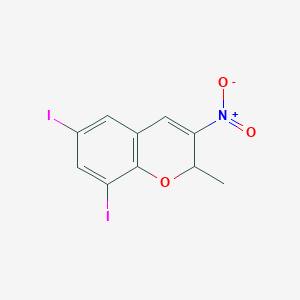
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)

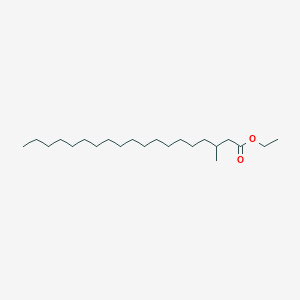
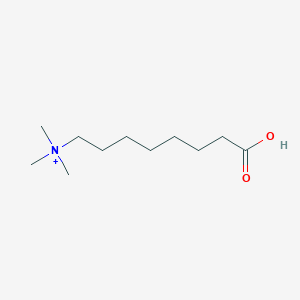
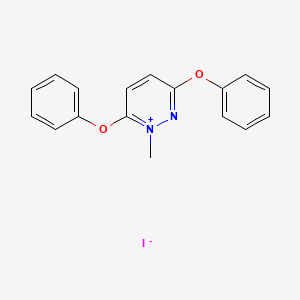

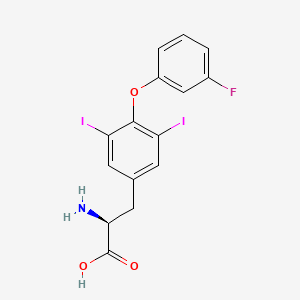
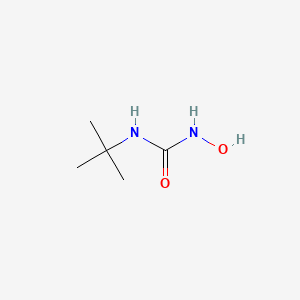

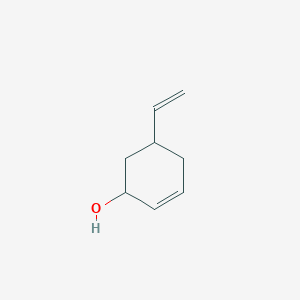
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)

